Sydnone, 3-cyclohexyl-

UV Spectroscopy Analytical Chemistry Quality Control

3-Cyclohexylsydnone delivers superior antiplatelet potency among N-3-substituted sydnones, making it essential for antithrombotic lead optimization. Its distinct UV maximum at 292 nm enables robust HPLC-UV method development, while unique crystal packing without π-π stacking aids solid-state research. Secure this high-purity batch for your mechanism-of-action and SAR studies.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 20600-69-5
Cat. No. B15370856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSydnone, 3-cyclohexyl-
CAS20600-69-5
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1CCC(CC1)[N+]2=NOC(=C2)[O-]
InChIInChI=1S/C8H12N2O2/c11-8-6-10(9-12-8)7-4-2-1-3-5-7/h6-7H,1-5H2
InChIKeyLBWGAPRXZZUQPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sydnone, 3-cyclohexyl- (CAS 20600-69-5): Procurement and Structural Baseline


Sydnone, 3-cyclohexyl- (CAS 20600-69-5) is a mesoionic heterocyclic compound belonging to the 1,2,3-oxadiazolium-5-olate class [1]. It is characterized by a cyclohexyl substituent at the N-3 position of the sydnone ring, with a molecular formula of C₈H₁₂N₂O₂ and a molecular weight of 168.20 g/mol . The compound's unique pseudo-aromatic structure, which features delocalized positive and negative charges, underpins its diverse reactivity and biological activity profiles [2].

Sydnone, 3-cyclohexyl- (CAS 20600-69-5): Why Simple Substitution is Inadvisable


Substituting 3-cyclohexylsydnone with a simpler 3-alkyl or 3-aryl sydnone analog is not straightforward due to the profound influence of the N-3 substituent on both electronic structure and biological activity. The cyclohexyl group, through its unique steric bulk and electron-donating capacity, modulates the electron density distribution within the sydnone ring, which can alter intermolecular interactions and reaction pathways [1]. Critically, biological studies have shown that the N-3 substituent directly dictates pharmacological potency, with the cyclohexyl derivative demonstrating a distinct activity profile compared to other alkyl or aryl variants [2].

Sydnone, 3-cyclohexyl- (CAS 20600-69-5): Quantifiable Differentiation Evidence for Procurement


Sydnone, 3-cyclohexyl- (CAS 20600-69-5): Distinct UV Absorption Maximum for Analytical Differentiation

3-cyclohexylsydnone exhibits a distinct UV absorption maximum compared to other 3-alkylsydnone derivatives, providing a key parameter for compound identification and purity assessment. In a comparative analysis, 3-methylsydnone, 3-n-butyl sydnone, and 3-cyclohexylsydnone showed UV absorption maxima at 290 nm, 289.5 nm, and 292 nm, respectively [1]. This 2-3 nm bathochromic shift for the cyclohexyl derivative offers a clear spectral signature.

UV Spectroscopy Analytical Chemistry Quality Control

Sydnone, 3-cyclohexyl- (CAS 20600-69-5): Superior In Vitro Antiplatelet Activity Compared to Most Sydnone Imine Analogs

In a study evaluating a series of 3-substituted N-nitroso-5-sydnone imines for antiplatelet activity, the 3-cyclohexyl derivative (compound 2p) was identified as one of the two most potent compounds tested [1]. While the study reported a broad IC₅₀ range of 0.2-140 μmol/L across the series, the 3-cyclohexyl and 3-hexyl derivatives were explicitly noted as having the "highest activities" [1]. This places the 3-cyclohexyl variant in the most active tier, significantly outperforming the majority of tested analogs.

Platelet Aggregation Inhibition Antithrombotic Medicinal Chemistry

Sydnone, 3-cyclohexyl- (CAS 20600-69-5): Unique Solid-State Packing Motif Differentiates from Aromatic Heterocyclic Analogs

Single-crystal X-ray diffraction studies reveal that 3-cyclohexylsydnone adopts a distinct packing arrangement compared to its 3-pyridyl analog. Specifically, the cyclohexyl derivative exhibits no π-π stacking interactions, whereas the 3-pyridyl derivatives show clear evidence for such interactions [1]. Furthermore, the electron-donating cyclohexyl group induces an enhancement of electron density in the N(3)-C(4) bond of the sydnone ring relative to the pyridyl-substituted compounds [1].

Crystallography Solid-State Chemistry Materials Science

Sydnone, 3-cyclohexyl- (CAS 20600-69-5): Recommended Application Scenarios Based on Differentiating Evidence


Antithrombotic Drug Discovery: Prioritized Lead Optimization Candidate

Given its established position among the most potent in-class inhibitors of platelet aggregation [1], 3-cyclohexylsydnone is a strong candidate for antithrombotic lead optimization programs. Researchers should prioritize this derivative to investigate structure-activity relationships (SAR) around the N-3 position and to probe its mechanism of action as a potential NO-donor.

Analytical Chemistry & Quality Control: Reference Standard for Method Development

The distinct UV absorption maximum at 292 nm [2] makes 3-cyclohexylsydnone an ideal reference standard for developing and validating UV-spectroscopic or HPLC-UV methods. Its unique spectral signature facilitates unambiguous identification and quantification in complex mixtures or reaction monitoring, ensuring high confidence in analytical results.

Materials Science & Crystallography: Model Compound for Studying Substituent Effects on Solid-State Packing

The unique solid-state properties of 3-cyclohexylsydnone, including its lack of π-π stacking and altered crystal packing compared to aromatic analogs [3], position it as a valuable model compound. Researchers investigating the impact of aliphatic vs. aromatic substituents on crystal engineering, solubility, and stability can use this compound to gain fundamental insights.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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